molecular formula C8H10N2OS B188629 1-(4-Methoxyphenyl)thiourea CAS No. 2293-07-4

1-(4-Methoxyphenyl)thiourea

Cat. No.: B188629
CAS No.: 2293-07-4
M. Wt: 182.25 g/mol
InChI Key: SRYLJBWDZZMDSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)thiourea is an organic compound with the molecular formula C8H10N2OS. It is a thiourea derivative, characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Acid-Catalyzed Thiourea Formation via Aniline-Thiocyanate Condensation

The most widely reported method for synthesizing 1-(4-methoxyphenyl)thiourea involves the condensation of 4-methoxyaniline (p-anisidine) with thiocyanate salts under strongly acidic conditions. In a representative procedure, 4-methoxyaniline (1.0 g, 7.3 mmol) and potassium thiocyanate (4.17 g, 43 mmol) are refluxed in concentrated hydrochloric acid (10 mL) at 80°C for 12–15 hours . The reaction proceeds via in situ generation of isothiocyanic acid (HNCS), which reacts with the aniline to form the thiourea product. This method typically achieves yields of 78–80% after recrystallization from ethanol .

A scaled-up variant reported in a patent utilizes ammonium thiocyanate (502 g) and hydrochloric acid (20% aqueous) with sodium bisulfate as a catalyst . Heating the mixture at 95–100°C for 12–15 hours yields 95.1% of the product, highlighting the method’s industrial viability .

Key Reaction Parameters:

ParameterValueImpact on Yield
Temperature80–100°CHigher yields at ≥90°C
Acid Concentration20–37% HClCritical for HNCS generation
Reaction Time12–15 hoursProlonged time avoids intermediates

Base-Mediated Synthesis in Tetrahydrofuran-Water Systems

Alternative protocols employ sodium hydroxide in tetrahydrofuran (THF)-water mixtures to facilitate thiourea formation. A solution of N-aryl-N'-benzoylthiourea in 2 M NaOH/THF (1:1 v/v) is heated at 100°C for 1 hour, precipitating the product upon cooling . This method avoids harsh acidic conditions but requires intermediate benzoylation, reducing atom economy. Yields are moderate (30–52% ), attributed to competing hydrolysis of the benzoyl group .

Two-Step Synthesis via Dithiocarbamate Intermediates

A patent-pending method describes the formation of sodium N-(4-methoxyphenyl)dithiocarbamate by reacting 4-methoxyaniline with carbon disulfide and sodium hydroxide , followed by treatment with propiolactone or 1,3-propanesultone . Subsequent ammonolysis at 50–100°C releases the thiourea in >90% yield . This route is notable for its operational simplicity and minimal byproduct formation.

Solvent-Free Mechanochemical Approaches

Emerging techniques explore solvent-free grinding of 4-methoxyaniline and thiourea in the presence of copper(II) bromide as a catalyst. While yields are yet to be optimized (~60% ), this method aligns with green chemistry principles by eliminating organic solvents .

Comparative Analysis of Methodologies

MethodYield (%)TimeTemperatureAdvantagesLimitations
Acid-Catalyzed78–9512–15 h80–100°CHigh yield, scalableCorrosive HCl, long reaction
Base-Mediated30–521–48 h20–100°CMild conditionsLow yield, multi-step
Microwave-Assisted560.17 h110°CRapid, energy-efficientSpecialized equipment needed
Dithiocarbamate Route>902–3 h50–100°CHigh purity, minimal byproductsRequires intermediate synthesis
Mechanochemical~603 hRTSolvent-free, eco-friendlySuboptimal yield

Chemical Reactions Analysis

Substitution Reactions

1-(4-Methoxyphenyl)thiourea undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or bromoketones, to form thiazole derivatives.

Key Examples

ReactantReagent/ConditionsProductYieldSource
4-(Bromomethyl)pyridine hydrobromideMicrowave (120°C, 300 W) or reflux in ethanolN-(4-Methoxyphenyl)-4-pyridinylthiazol-2-amine60–78%
3-Chloropropionyl isothiocyanateAcetone, room temperatureN-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea95%
Bromoketone hydrobromideEthanol, refluxThiazole derivatives52–78%

Mechanistic Insight :

  • The thiourea group acts as a nucleophile, attacking electrophilic carbons in bromoketones or alkyl halides.
  • Microwave irradiation enhances reaction efficiency by reducing reaction time from hours to minutes .

Oxidation Reactions

The thiourea moiety (-CS-NH-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reported Oxidants and Products

Oxidizing AgentConditionsProductNotesSource
Hydrogen peroxide (H₂O₂)Mild heating, acidic pHSulfoxide derivativesLimited direct studies; inferred from thiourea chemistry
Potassium permanganateAqueous acidic mediumSulfone derivativesRequires stoichiometric control

Challenges :

  • Direct experimental data on oxidation of this compound is sparse, but analogous thioureas confirm this reactivity .

Complexation with Metal Ions

The sulfur and nitrogen atoms in this compound enable coordination with transition metals, forming stable complexes.

Documented Complexes

Metal SaltConditionsComplex StructureApplicationSource
Copper(II) bromideAqueous NH₃, room temperatureCu(II)-thiourea coordination polymerCatalysis and material science
Palladium chlorideEthanol, refluxPd-thiourea adductSuzuki-Miyaura coupling catalysts

Key Findings :

  • Copper(II) complexes exhibit distorted square-planar geometries, confirmed by X-ray crystallography .
  • Palladium adducts enhance catalytic efficiency in cross-coupling reactions .

Cyclization and Heterocycle Formation

Under oxidative or thermal conditions, this compound participates in cyclization reactions to form benzothiazoles or related heterocycles.

Case Study

  • Reaction with 2-Aminobenzothiazole :
    • Diazotization followed by coupling yields fused benzothiazole-thiourea hybrids .
    • Conditions : H₂SO₄/NaNO₂, alkaline β-naphthol.
    • Application : Antioxidant and antimicrobial agents .

Biological Activity-Driven Modifications

This compound derivatives are synthesized for pharmacological screening, leveraging its scaffold for drug discovery.

Anticancer Derivatives

DerivativeModificationBioactivity (IC₅₀)Target Cell LineSource
Azetidine-thiourea hybrids3-(4-Methoxyphenyl)azetidine0.03–12.55 µMA431 (skin cancer), 786-O (kidney)
Aminoguanidine-thioureaSubstituent optimizationMIC = 0.78–6.25 µg/mLMycobacterium tuberculosis

Mechanism :

  • Inhibits enzyme targets (e.g., InhA in tuberculosis) via hydrogen bonding and hydrophobic interactions .

Critical Analysis of Data Gaps

  • Oxidation Studies : Limited experimental data specific to this compound necessitates further exploration.
  • Reduction Pathways : Reduction to amines (e.g., using LiAlH₄) is theorized but lacks direct validation .

Scientific Research Applications

Anticancer Properties

1-(4-Methoxyphenyl)thiourea has been investigated for its anticancer potential. Recent studies have shown that derivatives of this compound exhibit significant in vitro anticancer activity against various human cancer cell lines, such as lung (A549), prostate (PC3), breast (MCF-7), and others. For instance, certain thiourea-azetidine hybrids containing the 4-methoxyphenyl moiety demonstrated enhanced potency compared to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been explored for its antibacterial and antifungal properties. Thioureas are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects. Research indicates that this compound can inhibit the growth of specific pathogens, contributing to its potential as a therapeutic agent .

Anti-Tuberculosis Activity

Emerging studies have focused on the anti-tuberculosis properties of thiourea derivatives. Compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, making them candidates for developing new treatment regimens against drug-resistant strains .

Industrial Applications

Beyond biological applications, this compound is utilized in various industrial processes:

  • Pharmaceuticals : It serves as a precursor for synthesizing other bioactive compounds.
  • Agrochemicals : The compound is explored for its potential use in developing herbicides and insecticides due to its biological activity.
  • Dyes : Its chemical properties allow it to be incorporated into dye formulations .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds derived from this compound showed EC50 values lower than Doxorubicin against several cancer cell lines.
Anti-TuberculosisNovel thiourea derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis.
Industrial ApplicationsHighlighted the use of thioureas in pharmaceuticals and agrochemicals due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, resulting in various biological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • N-(4-Methylphenyl)thiourea
  • N-(3-Methoxyphenyl)thiourea
  • N-(4-Ethoxyphenyl)thiourea

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Methoxyphenyl)thiourea is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a thiourea structure characterized by the presence of a sulfur atom replacing the oxygen atom found in urea. The molecular formula is C₈H₉N₃OS, and it features a methoxy group (-OCH₃) at the para position of the phenyl ring, which significantly influences its solubility and reactivity with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential utility as an antibacterial agent .
  • Antitumor Activity : There is emerging evidence supporting the antitumor effects of this compound. It has been investigated for its ability to inhibit tumor cell proliferation, particularly in models of cervical and endometrial carcinoma .
  • Inhibition of Enzymatic Activity : Molecular docking studies reveal that this compound can effectively bind to active sites on enzymes, potentially leading to inhibition or modulation of their activity. This property is crucial for its application as a therapeutic agent against various diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, which may lead to altered cellular responses and inhibition of tumor growth .
  • Cellular Interaction : Studies suggest that this compound can interact with nucleic acids and proteins, affecting their functions. This interaction is critical for understanding its potential therapeutic mechanisms .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar thioureas is provided below:

Compound NameStructure TypeUnique Features
1-(4-Chlorophenyl)thioureaThioureaExhibits enhanced antimicrobial properties
1-(4-Nitrophenyl)thioureaThioureaNoted for higher reactivity in electrophilic substitutions
1-(Phenyl)thioureaThioureaBasic structure; often serves as a parent compound
1-(3-Methoxyphenyl)thioureaThioureaDifferent electronic properties due to methoxy positioning

The presence of different substituents on the phenyl ring significantly affects the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of this compound:

  • Antituberculosis Activity : A study demonstrated that thiourea derivatives, including this compound, showed promising results against drug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism appears to involve inhibition of specific metabolic pathways essential for bacterial survival .
  • Leishmanicidal Activity : In vitro studies have revealed that related thioureas exhibit significant leishmanicidal activity against Leishmania infantum, indicating that structural modifications can enhance their efficacy against parasitic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)thiourea, and how can reaction conditions be optimized?

A common method involves treating 4-methoxybenzoyl isothiocyanate with ammonia under reflux in acetone, yielding ~78% product after recrystallization . Optimization may include adjusting stoichiometry, solvent choice (e.g., acetone vs. ethanol), and reaction time. For example, extending reflux time to 5 hours improved yields in analogous thiourea syntheses . Purity is typically confirmed via elemental analysis (C, H, N, S) and melting point determination.

Q. How is this compound characterized structurally, and what techniques are critical for validation?

Single-crystal X-ray diffraction is the gold standard for confirming molecular conformation. For instance, torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and hydrogen-bonding networks (N–H···S/F interactions) define its 2D sheet structure . Complementary techniques include FT-IR (N–H and C=S stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively) and NMR (δ ~9.5 ppm for thiourea NH protons) .

Q. What preliminary biological screening approaches are used to evaluate this compound derivatives?

Derivatives are typically screened against bacterial (e.g., Mycobacterium tuberculosis) and fungal strains via microdilution assays to determine minimum inhibitory concentrations (MICs). For example, analogs with pyridine or benzothiazole moieties showed MICs of 6.25–12.5 µg/mL against tuberculosis . Cytotoxicity is assessed using mammalian cell lines (e.g., HeLa) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the 4-methoxyphenyl group modulate biological activity?

Electron-withdrawing groups (e.g., –NO₂) enhance hydrogen-bonding capacity with enzyme active sites, improving antimycobacterial activity, while bulky substituents (e.g., –CF₃) may reduce membrane permeability . Computational docking studies (e.g., with M. tuberculosis enoyl-ACP reductase) can predict binding affinities and guide synthetic modifications .

Q. What role does this compound play in catalytic systems, and how is its efficacy quantified?

It acts as a ligand and reducing agent in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a CuSO₄/thiourea system achieved 85–92% yields for 1,4-disubstituted triazoles in aqueous media . Catalytic efficiency is measured via turnover frequency (TOF) and compared to traditional ligands (e.g., tris-triazole ligands).

Q. How can structural contradictions in crystallographic data inform SAR (Structure-Activity Relationship) studies?

Discrepancies in torsion angles (e.g., 44.6° vs. 32.1° in fluorinated analogs) suggest flexibility in the thiourea moiety, which may affect intermolecular interactions. For instance, planar conformations enhance π-π stacking in enzyme pockets, while twisted conformations improve solubility . MD simulations can model dynamic behavior under physiological conditions.

Q. What strategies resolve conflicting bioactivity data between in vitro and cellular assays for thiourea derivatives?

Poor correlation often stems from differential cellular uptake or metabolic stability. Solutions include:

  • Prodrug design : Masking polar groups (e.g., acetylating –NH₂) to enhance permeability .
  • Metabolite profiling : LC-MS/MS to identify degradation products in cell lysates .
  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict bioavailability .

Q. Methodological Considerations

Q. What analytical workflows are recommended for purity assessment in synthetic batches?

Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Elemental analysis deviations >0.4% indicate significant contaminants .

Q. How are intermolecular interactions of this compound quantified in crystal engineering?

Hirshfeld surface analysis quantifies contact contributions (e.g., H···S/F interactions). For example, H···S contacts account for 18.2% of interactions in fluorinated analogs, stabilizing crystal packing .

Properties

IUPAC Name

(4-methoxyphenyl)thiourea
Source PubChem
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InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYLJBWDZZMDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
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DSSTOX Substance ID

DTXSID90177472
Record name Thiourea, (4-methoxyphenyl)- (9CI)
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Molecular Weight

182.25 g/mol
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CAS No.

2293-07-4
Record name (4-Methoxyphenyl)thiourea
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-Methoxyphenyl)thiourea
1-(4-Methoxyphenyl)thiourea
1-(4-Methoxyphenyl)thiourea
1-(4-Methoxyphenyl)thiourea
1-(4-Methoxyphenyl)thiourea
1-(4-Methoxyphenyl)thiourea

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